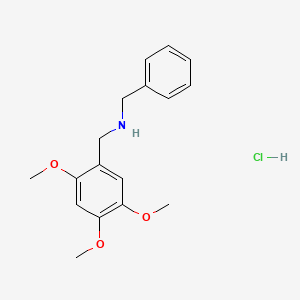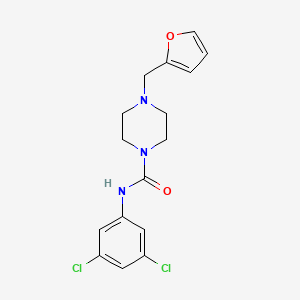![molecular formula C11H15BrN2OS B5309800 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5309800.png)
1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane, also known as BR-1, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the diazepane family of compounds, which are known for their ability to interact with the central nervous system and modulate various physiological processes. In We will also discuss future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has been studied for its potential applications in several areas of scientific research. One of the most promising areas is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitters, such as GABA and glutamate. This makes it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety. 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cell lines.
Wirkmechanismus
The exact mechanism of action of 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane is not fully understood, but it is believed to interact with the GABA receptor in the brain. This receptor is responsible for regulating the activity of the neurotransmitter GABA, which is involved in the inhibition of neuronal activity. By modulating the activity of this receptor, 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane is able to affect various physiological processes, including those involved in anxiety and epilepsy.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the reduction of anxiety and epileptic seizures. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane in lab experiments is its ability to modulate the activity of specific neurotransmitters, which can be useful in studying the underlying mechanisms of certain neurological disorders. However, its low yield and relatively complex synthesis method may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane. One area of interest is in the development of more efficient synthesis methods, which would increase the availability of this compound for research purposes. Another area of interest is in the exploration of its potential applications in the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane and its potential side effects.
Synthesemethoden
The synthesis of 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane involves several steps, starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-1,4-diaminobutane to form the diazepane ring. Finally, the bromine atom is introduced using N-bromosuccinimide. The resulting compound is then purified using column chromatography. The overall yield of this synthesis method is approximately 20%.
Eigenschaften
IUPAC Name |
(5-bromothiophen-2-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2OS/c1-13-5-2-6-14(8-7-13)11(15)9-3-4-10(12)16-9/h3-4H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMROGWZUDFZKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one](/img/structure/B5309718.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5309730.png)
![methyl 2-({[(5-{2-[(4-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5309742.png)
![N'-[(2,5-dimethylphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5309746.png)

![N-(3-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenoxyacetamide](/img/structure/B5309781.png)
![N-benzyl-N'-{[1-(pyridin-2-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5309783.png)
![4-[(2-methoxy-5-pyrimidinyl)methyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5309784.png)
![2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5309797.png)
![2-butyl-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309808.png)
![4-[4-(allyloxy)benzoyl]-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309809.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5309827.png)
